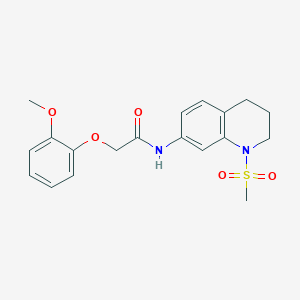

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

Beschreibung

The compound N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide features a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a 2-methoxyphenoxy acetamide moiety at the 7-position. Its molecular formula is C19H22N2O4S (molecular weight: 374.45 g/mol).

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-17-7-3-4-8-18(17)26-13-19(22)20-15-10-9-14-6-5-11-21(16(14)12-15)27(2,23)24/h3-4,7-10,12H,5-6,11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJKISCLNJDKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its presence in various bioactive molecules. Its structural components include:

- Methanesulfonyl group : Enhances solubility and reactivity.

- 2-(2-methoxyphenoxy) group : May contribute to specific biological interactions.

The molecular formula of this compound is , with a molecular weight of approximately 348.41 g/mol.

Research indicates that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide interacts with various biological targets:

- Methionyl-tRNA synthetase inhibition : This enzyme is crucial for protein synthesis. Inhibition may lead to reduced protein synthesis in pathogenic organisms, positioning the compound as a potential antibiotic candidate.

Pharmacological Properties

The compound exhibits several pharmacological properties that warrant further investigation:

- Antimicrobial Activity : Preliminary studies suggest that the compound can inhibit the growth of certain bacterial strains by targeting methionyl-tRNA synthetase.

- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

- Anticancer Potential : The unique structure may provide opportunities for developing anticancer agents by interfering with cellular processes involved in tumor growth and metastasis.

Synthesis

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. Key steps may include:

- Formation of the tetrahydroquinoline core : This often involves cyclization reactions from simpler precursors.

- Introduction of the methanesulfonyl group : This can be achieved through sulfonation reactions.

- Coupling with the 2-(2-methoxyphenoxy) group : This step usually requires careful optimization to achieve high yields.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Methionyl-tRNA synthetase Inhibition | Demonstrated significant inhibitory effects on bacterial growth. |

| Study 2 | Anti-inflammatory Properties | Showed modulation of inflammatory cytokines in vitro. |

| Study 3 | Anticancer Activity | Indicated potential for inhibiting tumor cell proliferation. |

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Substituent Effects on Activity

| Compound Name | Key Substituent | Potential Biological Impact |

|---|---|---|

| Target Compound | 2-Methoxyphenoxy | Enhanced hydrogen bonding and moderate lipophilicity |

| G513-0403 | 2-Methylphenoxy | Increased hydrophobicity, reduced polar interactions |

| BF22503 | 3,4-Dimethoxyphenyl | Higher lipophilicity and multi-site H-bonding |

| 5k | 1,3,4-Thiadiazole | Aromatic π-π stacking potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.